molecular formula C25H25F2N3O3S B2785090 N-(4-ethylphenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451476-70-3

N-(4-ethylphenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No. B2785090
CAS RN: 451476-70-3
M. Wt: 485.55
InChI Key: XWEXXZAJBNLBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethylphenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide” is a benzamide derivative . Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group .

Scientific Research Applications

Analytical Chemistry Applications

A novel sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for analytical derivatization in liquid chromatography. This reagent has a fluorophore for sensitive detection after being tagged to an analyte and a tertiary amino function for removal after derivatization. It demonstrates the potential of such compounds in enhancing detection sensitivity in liquid chromatography analyses (Wu et al., 1997).

Molecular Imaging for Neurological Diseases

A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical structure , was utilized with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This study highlights the compound's utility in non-invasively investigating neurological conditions and their progression (Kepe et al., 2006).

Pharmacology and Drug Metabolism

The metabolism of a novel antidepressant, Lu AA21004, was investigated to understand its oxidative metabolism pathways. This study illustrates how compounds with similar structural motifs are pivotal in the development and optimization of new therapeutic agents, by elucidating their metabolic profiles (Hvenegaard et al., 2012).

Synthesis and Antimicrobial Activity

Compounds with fluorobenzenes and 2-substituted benzothiazoles, including those with structural similarities to the query compound, have been synthesized and evaluated for their antimicrobial activities. Such studies contribute to the search for novel biodynamic agents with potent antimicrobial properties (Jagtap et al., 2010).

Anti-acetylcholinesterase Activity for Alzheimer’s Disease

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives reveals significant anti-acetylcholinesterase activity, indicating potential applications in the development of antidementia agents. This aligns with efforts to discover effective treatments for cognitive disorders such as Alzheimer's disease (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with biological systems. This is typically studied in the context of drug action. Without specific studies or resources, it’s difficult to predict the mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, benzamide derivatives are of interest in medicinal chemistry due to their potential biological activity .

properties

IUPAC Name

N-(4-ethylphenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O3S/c1-2-18-3-8-21(9-4-18)28-25(31)19-5-12-23(27)24(17-19)34(32,33)30-15-13-29(14-16-30)22-10-6-20(26)7-11-22/h3-12,17H,2,13-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXXZAJBNLBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.